![molecular formula C21H17N3O3 B2864034 N-(furan-2-ylmethyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide CAS No. 941973-03-1](/img/structure/B2864034.png)
N-(furan-2-ylmethyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
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Description
N-(furan-2-ylmethyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide, also known as FNPA, is a novel compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in various studies, and its mechanism of action is still being investigated.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the significance of various derivatives, including those with furan and naphthalene moieties, in the development of anticancer drugs. These compounds have demonstrated activity against different human cancer cell lines by inducing apoptosis, cell cycle arrest, inhibiting kinases, angiogenesis, and disrupting cell migration. The design and synthesis of these derivatives are crucial for developing targeted anticancer drugs. Compounds like podophyllotoxin and platinum-based drugs, which share structural similarities with N-(furan-2-ylmethyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide, have shown anticancer activity at nanomolar ranges. This suggests that the structural elements of these compounds, including furan and naphthalene rings, play a significant role in their biological activity (Akhtar et al., 2017).
Bioactive Properties
Furan and naphthalene derivatives have been identified as key structural units in medicinal chemistry, with a wide range of bioactive properties. These include antimicrobial activities and the treatment of chronic and metabolic diseases. The ability of these compounds to interact with various biological targets, such as DNAs, enzymes, and receptors, through noncovalent bonds, underscores their potential in drug development. This interaction mechanism is crucial for the design of new drugs with optimized therapeutic effects (Gong et al., 2016).
Synthetic Routes and Derivatives
The synthesis of furan and naphthalene derivatives is key to exploring their medicinal applications further. Arylmethylidene derivatives of 3H-furan-2-ones, for example, have been shown to react with various nucleophilic agents, leading to the production of a wide range of compounds with potential bioactive properties. These synthetic routes and the resulting derivatives offer a foundation for developing new drugs with improved efficacy and selectivity (Kamneva et al., 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20(22-13-16-7-4-12-27-16)14-24-21(26)11-10-19(23-24)18-9-3-6-15-5-1-2-8-17(15)18/h1-12H,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPCFOHEGGLXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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